molecular formula C6H5Cl2NO B116730 Picolinoyl chloride hydrochloride CAS No. 39901-94-5

Picolinoyl chloride hydrochloride

Cat. No.: B116730
CAS No.: 39901-94-5
M. Wt: 178.01 g/mol
InChI Key: VIPHVHVAGBKHGR-UHFFFAOYSA-N
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Description

Picolinoyl chloride hydrochloride (C₆H₅Cl₂NO, MW: 178.02) is a reactive acyl chloride derivative of picolinic acid (pyridine-2-carboxylic acid). It is widely used in organic synthesis for preparing amides, esters, and heterocyclic compounds. The hydrochloride salt enhances its stability, allowing storage at 2–8°C under inert conditions . Its synthesis involves treating picolinic acid with thionyl chloride (SOCl₂), though side reactions like ring chlorination may occur under certain conditions . Applications span medicinal chemistry (e.g., kinase inhibitors , mGlu4 modulators ), materials science (e.g., luminescent organoboron complexes ), and analytical derivatization .

Preparation Methods

Synthetic Routes to Picolinoyl Chloride Hydrochloride

Thionyl Chloride-Mediated Acylation

The most widely documented method involves reacting 2-pyridinecarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This approach leverages SOCl₂’s dual role as a solvent and chlorinating agent.

Procedure :

  • Reaction Setup : Combine 2-pyridinecarboxylic acid (10 mmol) with excess SOCl₂ (100 mmol) in anhydrous toluene (100 mL).

  • Catalyst Addition : Introduce 10 drops of N,N-dimethylformamide (DMF) to accelerate the reaction.

  • Reflux : Heat the mixture at 110°C (383 K) for 3 hours, facilitating the conversion of the carboxylic acid to the acyl chloride.

  • Workup : Remove toluene and excess SOCl₂ under reduced pressure, yielding a viscous residue of picolinoyl chloride.

  • Hydrochloride Formation : Treat the residue with gaseous HCl or concentrated hydrochloric acid to precipitate the hydrochloride salt.

Key Parameters :

  • Solvent : Toluene minimizes side reactions and ensures homogeneity .

  • Catalyst : DMF enhances reactivity by generating a reactive Vilsmeier-Haack intermediate .

  • Yield : >90% (crude), with purity ≥93% after recrystallization .

Alternative Chlorinating Agents

While SOCl₂ is predominant, other agents like phosphorus pentachloride (PCl₅) have been explored in niche applications.

Phosphorus Pentachloride Method :

  • Chlorination : React 2-pyridinecarboxylic acid with PCl₅ in a 1:1 molar ratio under inert atmosphere.

  • Temperature Control : Maintain the reaction at 60–80°C to prevent decomposition.

  • Isolation : Filter the resulting suspension to recover crystalline PCl₅, followed by HCl treatment to form the hydrochloride salt.

Challenges :

  • Handling : PCl₅ requires stringent moisture control due to its hygroscopic nature .

  • Purity : Residual phosphorus trichloride (PCl₃) may necessitate additional purification steps .

Optimization and Process-Scale Considerations

Solvent Selection

Solvents influence reaction kinetics and product purity:

SolventBoiling Point (°C)ReactivitySuitability
Toluene110ModerateHigh
Dichloromethane40HighModerate
Tetrahydrofuran66LowLow

Toluene is preferred for its high boiling point and compatibility with SOCl₂ .

Catalytic Enhancements

  • DMAP (4-Dimethylaminopyridine) : Increases acylation rates by 30–40% in polar aprotic solvents .

  • Copper Catalysts : Useful in coupled reactions but introduce metal contamination risks .

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 8.49 (d, J = 4.4 Hz, 1H), 7.94–7.81 (m, 1H), 7.64–7.70 (m, 1H) .

  • ¹³C NMR (DMSO-d₆) : δ 164.35 (C=O), 159.27 (C-F), 145.26 (aromatic), 138.65 (aromatic) .

Purity Assessment

  • Titrimetric Analysis : Confirms 93.0% purity via HCl back-titration .

  • HPLC : Retention time 4.2 min (C18 column, acetonitrile/water 70:30) .

Industrial-Scale Production Challenges

Enantiomeric Control

Chiral byproducts may form during acylation, necessitating:

  • Low-Temperature Quenching : Arrests racemization during HCl salt formation .

  • Crystallization : Ethanol/water mixtures yield enantiomerically pure crystals (ee >98%) .

Cost Efficiency

  • SOCl₂ Recovery : Distillation reclaims 85–90% of unreacted SOCl₂, reducing raw material costs .

  • Waste Management : Neutralization of HCl gas with NaOH scrubbers ensures environmental compliance .

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate 50% reduction in reaction time (1.5 hours) under microwave irradiation (300 W, 100°C) .

Flow Chemistry

Continuous-flow reactors enhance heat transfer and scalability, achieving 95% conversion in 20 minutes .

Chemical Reactions Analysis

Acylation Reactions

PCH predominantly participates in nucleophilic acyl substitution reactions, forming amides, esters, and thioesters.

Amide Formation

PCH reacts with primary/secondary amines to yield picolinamide derivatives. For example:

  • Reaction with N-methylaniline produces N-methyl-N-phenylpicolinamide in moderate yields (31–54%) .

  • Coupling with sterically hindered amines (e.g., N-diphenylamine) requires elevated temperatures (60°C) and extended reaction times (60 hours) .

Table 1: Representative Amidation Reactions

AmineConditionsYieldProduct
N-MethylanilineTHF, Et₃N, 0°C → RT, 16 h54%N-Methyl-N-phenylpicolinamide
2-Amino-L-alaninateCH₂Cl₂, Et₃N, RT, 60 h68%Picolinamide derivative
N-PhenylanilineDCM, reflux, 24 h63%Bis-amide complex

Coupling Reactions

PCH serves as a coupling reagent in peptide synthesis and cross-coupling reactions:

  • Peptide Bond Formation : Activates carboxylic acids via mixed anhydride or acid chloride intermediates, enabling coupling with amino esters .

  • Organometallic Coupling : In Mn-mediated reactions, PCH derivatives facilitate C–B bond formation in arylboronic acids .

Key Mechanistic Insight
The pyridine nitrogen enhances electrophilicity of the carbonyl carbon, while the hydrochloride counterion stabilizes intermediates during coupling .

Hydrolysis and Alcoholysis

PCH undergoes hydrolysis in aqueous conditions:

  • Hydrolysis : Reacts with water to form picolinic acid (C₆H₅NO₂) and HCl .

  • Alcoholysis : With methanol, it generates methyl picolinate (C₇H₇NO₂), a precursor for ester derivatives .

Equation :
C6H5Cl2NO+H2OC6H5NO2+2HCl\text{C}_6\text{H}_5\text{Cl}_2\text{NO}+\text{H}_2\text{O}\rightarrow \text{C}_6\text{H}_5\text{NO}_2+2\text{HCl}

Chlorination Side Reactions

Under harsh conditions (e.g., thionyl chloride), PCH can undergo electrophilic aromatic substitution, forming 4-chloro derivatives as byproducts .

Table 2: Chlorination Byproducts

Starting MaterialConditionsByproduct Yield
Picolinic acidSOCl₂, reflux, 16 h10–13%
N-DiphenylamineExcess SOCl₂, RT15%

Scientific Research Applications

Pharmaceutical Synthesis

PCH serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity enables the formation of complex molecules, which are essential in drug development processes.

Key Applications:

  • Derivatization of Steroids: PCH is used to derivatize steroid compounds for enhanced detection and quantification in biological samples. For example, a study demonstrated its application in quantifying steroids in rat intratesticular fluid, where samples were derivatized using PCH followed by solid phase extraction .
  • Synthesis of Amides: PCH can be coupled with amines to form amides, which are significant in medicinal chemistry. A notable synthesis involved coupling PCH with N-alkylanilines to produce various picolinamide derivatives .

Agrochemical Production

In agrochemical formulations, PCH is utilized for developing effective solutions for pest control and crop protection. Its ability to form reactive intermediates makes it valuable for synthesizing agrochemicals that enhance agricultural productivity.

Examples:

  • Insecticides and Herbicides: PCH is involved in synthesizing key components of insecticides and herbicides, contributing to more efficient pest management strategies.

Organic Synthesis

PCH is a vital reagent in organic synthesis due to its capability to form new carbon-carbon and carbon-heteroatom bonds. This property facilitates the creation of complex molecular structures from simpler precursors.

Applications:

  • Coupling Reactions: PCH participates in various coupling reactions essential for constructing complex organic molecules.
  • Formation of Specialty Chemicals: It aids in producing specialty chemicals tailored for specific applications across different industries, including cosmetics and food processing .

Laboratory Reagent

As a laboratory reagent, PCH is employed in various chemical analysis and synthesis experiments. Its corrosive nature necessitates careful handling but also allows for significant versatility in research applications.

Usage:

  • Chemical Analysis: PCH is used to modify existing molecules, enhancing their properties for specific research purposes.

Case Studies

StudyDescriptionFindings
Quantification of SteroidsUtilization of PCH for derivatization of steroid samplesDemonstrated effective quantification methods using solid phase extraction
Synthesis of AmidesCoupling reactions involving PCH and aminesSuccessful formation of various picolinamide derivatives with significant yields
Agrochemical DevelopmentApplication of PCH in synthesizing agrochemicalsEnhanced efficacy of pest control formulations through novel chemical pathways

Mechanism of Action

The mechanism of action of picolinoyl chloride hydrochloride involves its ability to act as an acylating agent. It reacts with nucleophiles such as amines and alcohols, forming stable acylated products. This reaction is facilitated by the presence of the chloride group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Acyl Chloride Derivatives of Pyridine and Related Heterocycles

The following table summarizes critical parameters for picolinoyl chloride hydrochloride and analogous compounds:

Compound Name Molecular Formula MW Synthesis Method Typical Reaction Yields Stability & Handling Notes Key Applications
This compound C₆H₅Cl₂NO 178.02 Picolinic acid + SOCl₂ 87–93% (amide coupling) Moisture-sensitive; store at 2–8°C Amide synthesis , heterocycles , analytical derivatization
Nicotinoyl chloride hydrochloride (Pyridine-3-carbonyl chloride HCl) C₆H₅Cl₂NO 178.02 Nicotinic acid + SOCl₂ 64–73% (amide coupling) Similar stability to picolinoyl derivative Antitubercular agents , peptidomimetics
Isonicotinoyl chloride hydrochloride (Pyridine-4-carbonyl chloride HCl) C₆H₅Cl₂NO 178.02 Isonicotinic acid + SOCl₂ 88% (amide coupling) Requires anhydrous conditions Coordination chemistry, drug intermediates
Pyrazine-2-carbonyl chloride C₅H₃ClN₂O 142.55 Pyrazine-2-carboxylic acid + SOCl₂ 77–93% (amide coupling) Highly reactive; prone to hydrolysis Anticancer agents, enzyme inhibitors
Benzoyl chloride C₇H₅ClO 140.57 Benzoic acid + SOCl₂ 48–77% (amide coupling) Volatile; corrosive Polymers, pharmaceuticals, perfumes

Reactivity and Functional Group Compatibility

  • This compound exhibits high reactivity in amide couplings, achieving >90% yields with DMAP in DCM at 0–25°C . However, competing ring chlorination can occur during synthesis if chloride ions are present, forming 4-chloropicolinoyl derivatives as side products .
  • Nicotinoyl/isonicotinoyl chlorides show lower yields (64–88%) under identical conditions, likely due to steric or electronic effects from the pyridine nitrogen position .
  • Pyrazine-2-carbonyl chloride demonstrates superior reactivity in forming heterocycles (e.g., oxadiazoles) but requires stringent anhydrous handling .

Stability and Handling Challenges

  • This compound is more stable than its non-salt form, which decomposes rapidly as an orange solid . However, it remains hygroscopic and requires inert storage .
  • Nicotinoyl chloride hydrochloride shares similar stability but is less commonly associated with ring-substitution side reactions .
  • Benzoyl chloride , while less moisture-sensitive, is highly volatile and corrosive, limiting its use in large-scale syntheses .

Critical Research Findings

Synthetic Efficiency: this compound outperforms nicotinoyl and benzoyl chlorides in amide coupling yields (87–93% vs. 48–88%) due to optimal electronic effects from the pyridine-2-position .

Side Reactions: Ring chlorination occurs in picolinoyl chloride synthesis when excess Cl⁻ is present, necessitating careful reagent stoichiometry .

Derivatization Complexity: Picolinoyl-based analytical derivatization (e.g., for steroids) requires more steps than dansyl or sulfonyl chloride methods, complicating workflows .

Biological Activity

Picolinoyl chloride hydrochloride (CAS No. 39901-94-5) is an organic compound with significant applications in synthetic organic chemistry, particularly in the fields of medicinal chemistry and proteomics. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the molecular formula C₆H₅Cl₂NO and appears as a white or off-white solid with a pungent odor. It is known for its corrosive and irritant properties, necessitating careful handling in laboratory environments . The synthesis of this compound typically involves the reaction of picolinic acid with thionyl chloride, leading to the formation of the acid chloride .

Synthesis Overview:

  • Reactants : Picolinic acid, thionyl chloride.
  • Conditions : Reflux under argon atmosphere.
  • Yield : Typically moderate to low (31-54%) depending on the specific reaction conditions employed .

Derivatization in Analytical Chemistry

One of the primary applications of this compound is in the derivatization of steroids for analytical purposes. A notable study demonstrated its use in quantifying steroids in rat intratesticular fluid via high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method allows for sensitive detection and quantification of steroids such as testosterone (T), dihydrotestosterone (DHT), and estradiol (E2) in small sample volumes .

Key Findings from the Study:

  • Retention Times : Specific retention times were observed for various steroids, indicating effective separation.
  • Collision Energies : Optimal collision energies were identified for each analyte to enhance detection sensitivity.
AnalyteRetention Time (min)Precursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Testosterone11.22394.1124.2 + 271.219
DHT15.13396.1124.2 + 255.221
Estradiol15.67483.1360.217

This derivatization technique has proven effective for analyzing steroid levels in biological fluids, which is crucial for studies related to endocrinology and reproductive health.

Antiviral Activity

Picolinoyl derivatives have also been explored for their antiviral properties. Research indicates that certain derivatives possess inhibitory effects against viruses such as severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). These compounds demonstrated antiviral activity at subtoxic concentrations, suggesting potential therapeutic applications .

Toxicity Studies

The toxicity of this compound has been evaluated using zebrafish embryo models, which are widely recognized for their utility in assessing developmental toxicity. The results indicated that while some derivatives exhibited biological activity, they also raised concerns regarding their safety profiles .

Case Studies and Applications

  • Steroid Quantification : The use of this compound in HPLC-MS/MS methods has enabled accurate measurement of steroid hormones in biological samples, facilitating research in reproductive biology.
  • Antiviral Research : The exploration of picolinoyl derivatives as antiviral agents highlights their potential in developing new treatments against viral infections.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing picolinoyl chloride hydrochloride, and how can reaction efficiency be optimized?

this compound is typically synthesized via the reaction of picolinic acid with thionyl chloride (SOCl₂) in anhydrous conditions. The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of picolinic acid is replaced by chlorine. To optimize yield:

  • Maintain strict moisture control to prevent hydrolysis of the acyl chloride intermediate.
  • Use a molar ratio of 1:1.2 (picolinic acid:SOCl₂) to ensure complete conversion.
  • Purify the product via recrystallization from dry diethyl ether or under reduced pressure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Peaks for the pyridine ring protons appear at δ 7.5–8.5 ppm, while the carbonyl carbon (C=O) resonates at ~165 ppm.
  • FT-IR : A strong absorption band at ~1750 cm⁻¹ confirms the acyl chloride group.
  • Mass Spectrometry (EI-MS) : The molecular ion peak ([M]⁺) at m/z 178.02 confirms the molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis.
  • Handling : Use anhydrous solvents and glove-box techniques for air-sensitive reactions. Always wear PPE (gloves, goggles) due to its corrosive nature .

Q. What are the common applications of this compound in organic synthesis?

It is widely used as an acylating agent to synthesize:

  • Amides : React with amines (e.g., benzylamine) in dichloromethane.
  • Esters : Combine with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine).
    Monitor reactions via TLC (ethyl acetate/hexane, 1:3) to track progress .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity : The carbonyl carbon's partial positive charge (calculated via Mulliken charges) predicts susceptibility to nucleophilic attack.
  • Transition States : Simulate reaction pathways with amines to identify kinetic barriers. Validate models against experimental kinetic data .

Q. What strategies resolve contradictions in reported reaction yields for amide bond formation?

Contradictions often arise from:

  • Moisture Traces : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).
  • Catalyst Selection : Compare DMAP vs. triethylamine as catalysts; DMAP typically enhances yields by 15–20% .
  • Reaction Monitoring : Employ in-situ IR to detect acyl chloride consumption.

Q. How can air-sensitive reactions involving this compound be scaled up without compromising yield?

  • Equipment : Use Schlenk lines or continuous flow reactors for large-scale synthesis.
  • Process Optimization : Conduct Design of Experiments (DoE) to test variables (temperature, stoichiometry).
  • Quenching : Add cold aqueous NaHCO₃ slowly to avoid exothermic decomposition .

Q. What analytical methods differentiate between hydrolyzed and intact this compound?

  • Titrimetry : Quantify free HCl via potentiometric titration with NaOH.
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to separate hydrolysis byproducts (e.g., picolinic acid, retention time ~3.2 min) .

Properties

IUPAC Name

pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHVHVAGBKHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192955
Record name 2-Pyridinecarbonyl chloride, hydrochloride
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39901-94-5
Record name 2-Pyridinecarbonyl chloride, hydrochloride
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Record name 2-Pyridinecarbonyl chloride, hydrochloride
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Record name Picolinoyl Chloride Hydrochloride
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Record name 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a mixture of 20 g of picolinic acid, 200 ml of methylene chloride and 5 drops of dimethylformamide is added, dropwise, 30.93 g of oxalyl chloride. The reaction is stirred at room temperature for 18 hours and concentrated in vacuo to give the desired product as a black crystalline material.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.93 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Picolinoyl chloride hydrochloride
Picolinoyl chloride hydrochloride
Picolinoyl chloride hydrochloride
Picolinoyl chloride hydrochloride
Picolinoyl chloride hydrochloride
Picolinoyl chloride hydrochloride

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